3-Aminopropanenitrile

Description

beta-Aminopropionitrile is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

β aminopropionitrile is a natural product found in Euglena gracilis with data available.

Reagent used as an intermediate in the manufacture of beta-alanine and pantothenic acid.

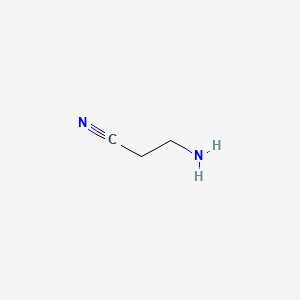

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c4-2-1-3-5/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSPXMVUFBBBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048418 | |

| Record name | Aminopropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with an amine odor; [Merck Index]; [MSDSonline], Solid | |

| Record name | 3-Aminopropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3908 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Beta-Aminopropionitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

185 °C @ 760 mm Hg | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9584 @ 20 °C | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2 mm Hg @ 38-40 °C | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

151-18-8, 68130-65-4, 68130-66-5 | |

| Record name | 3-Aminopropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-aminopropionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-amino-, N-C11-13-isoalkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-amino-, N-[3-(C12-18-alkyloxy)propyl] derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminopropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-amino-, N-C11-13-isoalkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38D5LJ4KH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-AMINOPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Beta-Aminopropionitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Beta-Aminopropionitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminopropanenitrile: Core Properties and Applications for the Research Professional

Abstract

3-Aminopropanenitrile, also known as β-aminopropionitrile (BAPN), is a bifunctional molecule of significant interest in organic synthesis and drug development.[1][2] Its unique structure, possessing both a primary amine and a nitrile group, imparts a versatile reactivity profile that has been exploited for the synthesis of a wide range of valuable compounds.[2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and reactivity. Furthermore, it delves into its applications as a crucial synthetic intermediate and its notable biological activity as a lysyl oxidase inhibitor, offering insights for researchers and professionals in the pharmaceutical and chemical industries.[3]

Core Chemical and Physical Properties

This compound is a clear, colorless to yellow liquid at room temperature with a characteristic amine-like odor.[3][4][5] The presence of both a polar amine and a nitrile group contributes to its miscibility with water and solubility in common organic solvents.[1][2][6]

Structural and Molecular Data

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆N₂ | [1][7][8] |

| Molecular Weight | 70.09 g/mol | [1][4][8] |

| CAS Number | 151-18-8 | [1][7][8] |

| Canonical SMILES | NCCC#N | [1][9][10] |

| InChI Key | AGSPXMVUFBBBMO-UHFFFAOYSA-N | [1][8][10] |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Clear colorless to yellow liquid | [2][3][5] |

| Odor | Amine-like | [4] |

| Boiling Point | 185 °C at 760 mmHg | [2][3][4] |

| Melting Point | < 25 °C | [4][11] |

| Density | 0.9584 g/mL at 20 °C | [4][6] |

| Vapor Pressure | 2 mmHg at 38-40 °C | [4] |

| Refractive Index | 1.4396 at 20 °C | [3][4] |

| Solubility | Miscible with water | [6] |

| pKa (conjugate acid) | 7.80 (20 °C, H₂O) | [9] |

Synthesis and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The primary amine can undergo typical reactions such as alkylation, acylation, and formation of Schiff bases, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Common Synthetic Routes

The most prevalent industrial synthesis of this compound involves the reaction of acrylonitrile with ammonia.[3][12] This reaction is typically carried out under pressure and at elevated temperatures.[12][13]

A key challenge in this synthesis is the formation of the secondary amine, bis(2-cyanoethyl)amine, as a significant byproduct.[13][14] The ratio of the desired primary amine to the secondary amine byproduct is influenced by reaction conditions such as the molar ratio of ammonia to acrylonitrile, temperature, and pressure.[15] Utilizing a large excess of ammonia favors the formation of the primary amine.[15]

Caption: Synthesis of this compound from Acrylonitrile and Ammonia.

Another reported synthetic method involves the ring-opening of 2-oxazolidinones with a cyanide ion in the presence of a crown ether.[16] This method offers an alternative route, particularly for the synthesis of N-substituted and optically active 3-aminopropanenitriles.[16]

Reactivity and Stability

This compound is known to be unstable and can slowly polymerize upon exposure to air, forming a yellow solid.[3][4] This polymerization is accelerated in the presence of acidic materials.[4] For this reason, it is often supplied stabilized with a small amount of potassium carbonate (K₂CO₃).[1][3][17] It is also easily oxidized.[4] Due to its instability, proper storage in a cool, dry, and well-ventilated area, away from incompatible substances like strong acids and oxidizing agents, is crucial.[5]

Spectroscopic and Analytical Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two triplets corresponding to the two methylene groups (-CH₂-). The protons on the carbon adjacent to the amine group will appear deshielded compared to the protons adjacent to the nitrile group.[18][19] The amine protons typically appear as a broad singlet, and their chemical shift can be concentration-dependent.[19]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display three distinct signals: one for the nitrile carbon, and two for the methylene carbons.[11][19] The carbon attached to the nitrogen will be deshielded relative to the other methylene carbon.[19]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and the C≡N stretching of the nitrile group (around 2240-2260 cm⁻¹).[11][19]

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight.[8][11] A key feature for compounds containing an odd number of nitrogen atoms is that the molecular ion will have an odd mass-to-charge ratio, which is consistent with the molecular weight of 70.09 for this compound.[19]

Applications in Research and Drug Development

The versatile chemical nature of this compound makes it a valuable building block in various synthetic endeavors, particularly in the pharmaceutical industry.[2][20]

Intermediate for β-Alanine and Pantothenic Acid Synthesis

A primary application of this compound is as a key intermediate in the industrial production of β-alanine.[3][20][21] β-Alanine is a naturally occurring beta-amino acid and a component of the vitamin pantothenic acid (Vitamin B5) and the dipeptide carnosine.[22][23][24] β-Alanine and its derivatives are widely used in nutritional supplements.[22][25] The synthesis of β-alanine from this compound typically involves the hydrolysis of the nitrile group to a carboxylic acid.

Caption: Conversion of this compound to β-Alanine.

Lysyl Oxidase Inhibition and Lathyrism

This compound is a well-characterized and potent irreversible inhibitor of lysyl oxidase (LOX).[1] Lysyl oxidase is a copper-dependent enzyme that plays a critical role in the cross-linking of collagen and elastin, essential components of connective tissues. By inhibiting LOX, BAPN disrupts the formation of these cross-links, leading to a condition known as lathyrism, which is characterized by skeletal deformities and aortic aneurysms.[3] This property was discovered through the investigation of the toxic component in the seeds of certain Lathyrus species.[9]

The inhibitory effect of BAPN on lysyl oxidase has been explored in various research contexts, including studies on hypertension and cancer.[4][21] For instance, it has been investigated for its potential to prevent the development of hypertension by affecting vascular collagen.[21] Its fumarate salt is often used in these biological studies.

Safety and Toxicology

This compound is a toxic compound and should be handled with appropriate safety precautions.[1][17] It is classified as harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[26][27][28] Due to its potential reproductive toxicity, it is advised to obtain and follow all safety instructions before use.[27] In mammals, the metabolism of this compound can lead to the release of cyanide ions.

Handling and Personal Protective Equipment (PPE)

When working with this compound, the following PPE is recommended:[27]

-

Eye/Face Protection: Tightly fitting safety goggles.

-

Skin Protection: Impervious clothing and protective gloves.

-

Respiratory Protection: Use in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.

Conclusion

This compound is a foundational chemical intermediate with a rich history and diverse applications. Its dual functionality provides a gateway to a variety of more complex molecules, most notably β-alanine. For drug development professionals, its potent and specific inhibition of lysyl oxidase continues to make it a valuable tool for studying connective tissue disorders and related pathologies. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for any researcher or scientist working with this versatile compound.

References

- Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University Repository.

- PubChem. (n.d.). 3-Aminopropionitrile | C3H6N2 | CID 1647.

- Core Pioneer. (n.d.). Understanding the Properties and Uses of 3-Aminopropionitrile (CAS 151-18-8).

- Wikipedia. (n.d.). Aminopropionitrile.

- Cheméo. (n.d.). Chemical Properties of 3-Aminopropionitrile (CAS 151-18-8).

- PrepChem.com. (n.d.). Preparation of 3-aminopropionitrile.

- National Institute of Standards and Technology. (n.d.). 3-Aminopropionitrile. NIST WebBook.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). Chemical Synthesis with 3-Aminopropionitrile: A Manufacturer's Perspective.

- Google Patents. (n.d.). US5268499A - Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminopropionitrile fumarate, 99+%.

- MacMillan, J., & Webb, R. F. (1956). Continuous High Pressure Synthesis of 3-Aminopropionitrile. Industrial & Engineering Chemistry, 48(7), 1115–1117.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Aminopropionitrile: Properties, Uses, and Safety.

- PharmaCompass.com. (n.d.). 3-Aminopropionitrile | Drug Information, Uses, Side Effects, Chemistry.

- precisionFDA. (n.d.). This compound.

- PubChem. (n.d.). beta-Alanine Hydrochloride | C3H8ClNO2 | CID 12201475.

- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- Wikipedia. (n.d.). β-Alanine.

- PubChem. (n.d.). Beta-Alanine | C3H7NO2 | CID 239.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Canada.ca. (n.d.). BETA ALANINE.

Sources

- 1. CAS 151-18-8: 3-Aminopropionitrile | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Aminopropionitrile | 151-18-8 [chemicalbook.com]

- 4. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3-Aminopropionitrile, 98%, stabilized | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

- 8. 3-Aminopropionitrile [webbook.nist.gov]

- 9. Aminopropionitrile - Wikipedia [en.wikipedia.org]

- 10. 3-amino-propionitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. Page loading... [guidechem.com]

- 12. 3-Aminopropionitrile synthesis - chemicalbook [chemicalbook.com]

- 13. US5268499A - Preparation of mixtures of 3-aminopropionitrile and ethylene cyanohydrin - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 17. 3-Aminopropionitrile | 151-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 18. 3-Aminopropionitrile(151-18-8) 1H NMR [m.chemicalbook.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nbinno.com [nbinno.com]

- 21. 3-Aminopropionitrile | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 22. β-Alanine | 107-95-9 [chemicalbook.com]

- 23. β-Alanine - Wikipedia [en.wikipedia.org]

- 24. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. canada.ca [canada.ca]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. echemi.com [echemi.com]

- 28. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 3-Aminopropanenitrile (CAS 151-18-8): A Senior Application Scientist's Perspective

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopropanenitrile (BAPN), a seemingly simple molecule with the CAS number 151-18-8, holds a significant position in the landscape of biochemical research and therapeutic development.[1][2] Initially identified as the causative agent of osteolathyrism, a disease characterized by skeletal deformities due to defective collagen, BAPN's notoriety has transformed into a valuable asset for the scientific community.[2][3] This guide provides a comprehensive technical overview of BAPN, moving beyond a mere recitation of facts to offer insights into its core mechanism of action, practical applications in experimental design, and critical considerations for its use in the laboratory. We will delve into its chemical properties, synthesis, and, most importantly, its potent and irreversible inhibition of lysyl oxidase, the cornerstone of its biological activity.[4] This document is structured to serve as a practical resource for researchers aiming to leverage BAPN as a tool to investigate collagen metabolism, fibrosis, and cancer, as well as for drug development professionals exploring its therapeutic potential.

Foundational Chemistry and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is paramount for its effective and safe application. This compound, also known as β-aminopropionitrile, is a colorless to yellow liquid characterized by an amine-like odor.[1][3] Its bifunctional nature, possessing both a primary amine and a nitrile group, dictates its reactivity and utility as a chemical intermediate.[2][5]

| Property | Value | Source |

| CAS Number | 151-18-8 | [1][6] |

| Molecular Formula | C₃H₆N₂ | [1][6] |

| Molecular Weight | 70.09 g/mol | [1] |

| Boiling Point | 185 °C at 760 mmHg | [1][3] |

| Density | 0.9584 g/cm³ at 20 °C | [1] |

| Solubility | Soluble in water and common organic solvents | [4][5] |

| Synonyms | β-Aminopropionitrile, BAPN, 2-Cyanoethylamine | [1][2] |

Stability and Storage Considerations: BAPN is susceptible to oxidation and can polymerize, sometimes forming an explosive yellow solid, particularly in the presence of air or acidic materials.[1][3] For laboratory use, it is often supplied stabilized with potassium carbonate and should be stored under an inert atmosphere at refrigerated temperatures (0-10°C) to ensure its integrity and prevent degradation.[7][8][9]

Synthesis of this compound: From Industrial Production to Laboratory Scale

The primary industrial synthesis of this compound involves the reaction of acrylonitrile with ammonia.[1][2][3] This straightforward addition reaction is efficient for large-scale production.

A common laboratory-scale synthesis is also based on the reaction of acrylonitrile with an excess of aqueous ammonia.[10] The reaction proceeds readily, but a key consideration is the potential for the formation of the secondary amine, bis-(β-cyanoethyl)amine, as a byproduct.[10][11] Controlling the reaction conditions, such as the molar ratio of reactants and temperature, is crucial to maximize the yield of the desired primary amine.[10]

An alternative synthetic route involves the ring-opening of 2-oxazolidinones with a cyanide ion, a method that offers a pathway to optically active 3-aminopropanenitriles.[11]

Figure 1: A simplified schematic of the primary synthesis route for this compound.

The Core Mechanism: Irreversible Inhibition of Lysyl Oxidase

The profound biological effects of BAPN stem from its highly specific and irreversible inhibition of lysyl oxidase (LOX).[4] LOX is a copper-dependent enzyme crucial for the covalent cross-linking of collagen and elastin, the primary structural proteins in connective tissues.[3]

The Causality of Inhibition: The mechanism of inhibition is believed to involve the covalent binding of a BAPN metabolite to the active site of the LOX enzyme. This binding event permanently inactivates the enzyme, preventing it from catalyzing the oxidative deamination of lysine and hydroxylysine residues in collagen and elastin precursors. These aldehyde derivatives are essential for the formation of stable intermolecular cross-links that provide tensile strength and elasticity to connective tissues.

Figure 2: The signaling pathway illustrating the inhibitory effect of BAPN on lysyl oxidase and collagen cross-linking.

The consequence of this inhibition is a condition known as lathyrism, characterized by a profound weakening of connective tissues.[2][3] In experimental models, this manifests as skeletal deformities and aortic aneurysms.[2] It is this well-defined mechanism that makes BAPN an invaluable tool for studying the role of collagen cross-linking in both physiological and pathological processes.

Applications in Research and Drug Development

The specific inhibitory action of BAPN on lysyl oxidase has positioned it as a critical tool in several areas of biomedical research.

Fibrosis Research

Fibrotic diseases, such as pulmonary fibrosis, liver cirrhosis, and scleroderma, are characterized by the excessive deposition of collagen and other extracellular matrix components, leading to organ dysfunction. Lysyl oxidase is often upregulated in fibrotic tissues, contributing to the increased cross-linking and stiffening of the matrix.

Experimental Rationale: By administering BAPN to animal models of fibrosis, researchers can directly probe the contribution of collagen cross-linking to disease progression. A reduction in fibrosis following BAPN treatment provides strong evidence for the pathological role of LOX in that specific disease model. For instance, BAPN has been used experimentally to prevent excess collagen formation in bleomycin-induced pulmonary fibrosis.[12]

Cancer Research

The tumor microenvironment plays a critical role in cancer progression and metastasis. Increased collagen deposition and cross-linking by LOX can enhance tissue stiffness, which in turn promotes tumor cell invasion and migration.

Experimental Workflow:

-

Cell Culture Studies: Treat cancer cell lines with BAPN to assess its impact on cell migration and invasion in 2D and 3D culture models.

-

Animal Models: Administer BAPN to tumor-bearing animals to evaluate its effect on primary tumor growth, metastasis, and the composition of the tumor microenvironment.

-

Biochemical Analysis: Utilize techniques such as Western blotting and immunohistochemistry to measure the levels of LOX and collagen cross-links in tissues from BAPN-treated and control animals.

BAPN has shown potential as an anticancer agent by disrupting the supportive stromal environment of tumors.[2]

Cardiovascular Research

The structural integrity of blood vessels is heavily dependent on properly cross-linked collagen and elastin. BAPN has been used in experimental models to prevent the development of hypertension and arteriosclerotic changes by reducing vascular collagen.[12]

Toxicology and Safety: A Critical Overview

While a powerful research tool, the inherent toxicity of this compound necessitates stringent safety protocols. Its safety profile is intrinsically linked to its mechanism of action.

Primary Hazards:

-

Toxicity: BAPN is moderately toxic if swallowed or inhaled and can cause skin and eye irritation.[3][13][14]

-

Teratogenicity: BAPN is an experimental teratogen and may damage fertility or the unborn child.[3][13]

-

Metabolism: In mammals, BAPN is metabolized in the liver, leading to the release of cyanide ions.[4] Its primary metabolite, cyanoacetic acid, is excreted in the urine.[12][15]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: All handling of BAPN should be conducted in a well-ventilated chemical fume hood.[14][15]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

-

Disposal: Dispose of BAPN and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9][13]

Analytical Methodologies

The quantification of BAPN and its metabolites in biological samples is crucial for pharmacokinetic and pharmacodynamic studies.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the detection and quantification of BAPN in various matrices.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for the analysis of BAPN and its metabolites.[1]

Conclusion: A Tool of Precision and Caution

This compound is a compelling example of how a compound's toxicity can be harnessed for scientific discovery. Its well-defined and potent inhibition of lysyl oxidase provides researchers with a precise tool to dissect the intricate roles of collagen and elastin cross-linking in health and disease. For drug development professionals, BAPN serves as a lead compound and a benchmark for the development of more refined inhibitors of the LOX family of enzymes. However, its significant toxicity demands a deep understanding of its properties and a rigorous adherence to safety protocols. By appreciating both its power and its peril, the scientific community can continue to leverage this compound to advance our understanding of biology and develop novel therapeutic strategies.

References

- PubChem. (n.d.). 3-Aminopropionitrile. National Center for Biotechnology Information.

- PharmaCompass. (n.d.). 3-Aminopropionitrile.

- Google Patents. (n.d.). US5334745A - Preparation of 3-aminopropionitriles.

- Taniguchi, T., Goto, N., & Ishibashi, H. (2017). Novel Synthesis of 3-Aminopropionitriles by Ring Opening of 2-Oxazolidinones with Cyanide Ion. Kanazawa University Repository.

- Core Pioneer. (n.d.). Understanding the Properties and Uses of 3-Aminopropionitrile (CAS 151-18-8).

- Organic Syntheses. (n.d.). β-AMINOPROPIONITRILE.

- Wikipedia. (n.d.). Aminopropionitrile.

- Smolin, E. M., & Beegle, L. C. (1954). Continuous High Pressure Synthesis of 3-Aminopropionitrile. Industrial & Engineering Chemistry, 46(10), 2221–2223.

- National Institute of Standards and Technology. (n.d.). 3-Aminopropionitrile. NIST Chemistry WebBook.

Sources

- 1. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aminopropionitrile - Wikipedia [en.wikipedia.org]

- 3. 3-Aminopropionitrile | 151-18-8 [chemicalbook.com]

- 4. synthetic (organic), ≥98% (TLC), irreversible inhibitor of lysyl oxidase, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. 3-Aminopropionitrile | 151-18-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 3-Aminopropionitrile, 98 %, stabilisé, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 9. 3-Aminopropionitrile | 151-18-8 | TCI AMERICA [tcichemicals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 12. 3-Aminopropionitrile | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. echemi.com [echemi.com]

A Technical Guide to 3-Aminopropionitrile (BAPN) as a Lysyl Oxidase Inhibitor

Abstract

This technical guide provides an in-depth exploration of 3-aminopropionitrile (BAPN), a classical and potent inhibitor of lysyl oxidase (LOX). We will dissect the fundamental role of the LOX enzyme family in extracellular matrix (ECM) homeostasis, detail the mechanism of irreversible inhibition by BAPN, and outline the profound biochemical and physiological consequences of this inhibition. This document is designed for researchers, scientists, and drug development professionals, offering not only a robust theoretical framework but also detailed, field-proven experimental protocols for assessing LOX inhibition both in vitro and in in vivo models. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as a critical resource for leveraging BAPN as a tool to investigate ECM pathobiology in fields ranging from fibrosis to oncology.

The Central Architect of the Extracellular Matrix: Lysyl Oxidase (LOX)

The structural integrity and elasticity of tissues are fundamentally dependent on the intricate network of the extracellular matrix (ECM). A key architect in the construction and maintenance of this network is the lysyl oxidase (LOX) family of enzymes.[1]

Function and Catalytic Mechanism

Lysyl oxidase is an extracellular, copper-dependent amine oxidase that catalyzes the essential final step in the maturation of collagen and elastin—the two most abundant structural proteins in the ECM.[1][2][3] The primary function of LOX is to initiate the formation of covalent cross-links that stabilize these protein fibers, conferring tensile strength and resilience to connective tissues.[4][5][6][7]

The LOX family in humans consists of the canonical LOX enzyme and four LOX-like proteins (LOXL1, LOXL2, LOXL3, and LOXL4).[1] The catalytic process is a highly specific oxidative deamination reaction. LOX targets the ε-amino group of specific lysine and hydroxylysine residues located in the non-helical telopeptide regions of procollagen and tropoelastin molecules.[4][7] This reaction converts the amine side chains into highly reactive aldehyde residues, known as allysine and hydroxyallysine.[3][7]

The catalytic site contains two critical components:

-

A Copper (Cu²⁺) Ion: Essential for catalytic activity. The apoenzyme, lacking copper, is inactive.[8][9][10]

-

Lysyl Tyrosylquinone (LTQ) Cofactor: A unique, post-translationally derived cofactor formed from a tyrosine and a lysine residue within the enzyme itself.[3][11]

Once formed, the aldehyde residues spontaneously condense with adjacent aldehydes or unmodified lysine/hydroxylysine residues on neighboring molecules, forming stable covalent cross-links that insolubilize and strengthen the ECM.[3][4]

Caption: The catalytic action of Lysyl Oxidase (LOX).

3-Aminopropionitrile (BAPN): The Archetypal LOX Inhibitor

The discovery of 3-aminopropionitrile (BAPN) and its effects on connective tissue was a seminal moment in ECM biology. Originally identified as the toxic agent in sweet pea seeds responsible for the disease osteolathyrism, BAPN became the first identified and most widely used LOX inhibitor.[4][12]

Chemical Properties and Mechanism of Inhibition

BAPN (β-aminopropionitrile) is a simple organic nitrile.[13] Its structure is deceptively simple, yet it serves as a highly effective tool for studying LOX function.

-

Chemical Formula: C₃H₆N₂

-

Molecular Weight: 70.09 g/mol

-

Appearance: Clear colorless to yellow liquid[13]

BAPN functions as a potent and irreversible mechanism-based inhibitor, often referred to as a "suicide substrate".[12][14][15] The inhibitory mechanism unfolds as follows:

-

Active Site Recognition: BAPN, due to its structural similarity to the lysine side chain, is recognized by the LOX active site and binds to it.[14]

-

Enzymatic Transformation: The LOX enzyme begins its catalytic cycle, attempting to oxidize the primary amine of BAPN.

-

Covalent Adduct Formation: This enzymatic processing transforms BAPN into a highly reactive intermediate. This intermediate then attacks a residue within the active site, forming a stable, covalent bond with the enzyme.[14]

-

Irreversible Inactivation: The formation of this covalent adduct permanently derivatizes and inactivates the enzyme molecule.

This irreversible action means that restoration of LOX activity requires the synthesis of new enzyme molecules, making BAPN a powerful tool for achieving sustained LOX inhibition in vivo.

Caption: Mechanism of irreversible LOX inhibition by BAPN.

Specificity Profile

A critical consideration for researchers is that BAPN is a pan-LOX inhibitor, demonstrating activity against multiple members of the LOX family.[12][16] While it potently inhibits the canonical LOX enzyme, it also shows inhibitory effects against LOXL2 and LOXL3.[17] Furthermore, it can display affinity for other amine oxidases, a factor that must be considered when interpreting experimental results.[12][16]

| Enzyme | BAPN Inhibitory Potency (pIC₅₀ / IC₅₀) | Reference(s) |

| LOX (human) | pIC₅₀ ≈ 6.4 | [12][16] |

| LOXL2 (human) | pIC₅₀ = 6.4 ± 0.1; IC₅₀ = 243 nM (15 min preincubation) | [12][16][18] |

| LOXL3 (human) | Capable of inhibition (Dose-dependent) | [17] |

Applications in Research: Modeling Disease by Disrupting the ECM

The ability of BAPN to potently disrupt ECM maturation has made it an invaluable pharmacological tool for modeling diseases characterized by aberrant collagen deposition and remodeling.

-

Fibrosis Research: In fibrotic diseases (e.g., pulmonary, hepatic, cardiac, and skin fibrosis), excessive LOX activity contributes to the stiffening and scarring of tissue. BAPN is widely used in animal models to inhibit this pathological cross-linking, reduce tissue stiffness, and study the potential therapeutic benefits of LOX inhibition.[19][20] For example, in mouse models of chronic rejection in airway transplants, BAPN combined with relaxin was shown to attenuate airway fibrosis and decrease cross-linked collagen.[19]

-

Cancer Biology: LOX secreted by tumor cells remodels the surrounding ECM, creating a stiffened microenvironment that promotes cancer cell proliferation, invasion, and metastasis.[4][20][21] BAPN has been used in preclinical models to inhibit tumor angiogenesis and slow the development of glioblastoma multiforme, demonstrating the therapeutic potential of targeting LOX.[14]

-

Metabolic Disease: Recent studies have implicated adipose tissue fibrosis in the metabolic dysfunction associated with obesity. In diet-induced obese rats, treatment with BAPN reduced body weight gain, ameliorated adipose tissue fibrosis, and improved the overall metabolic profile, highlighting a novel role for LOX in obesity.[22][23]

-

Cardiovascular Research: The historical link between BAPN and lathyrism, which causes aortic aneurysms due to weakened elastin and collagen, has made it a tool for studying vascular biology and diseases related to compromised vessel wall integrity.[24]

Key Experimental Methodologies

In Vitro Protocol: Fluorometric Assay for Lysyl Oxidase Activity

This protocol provides a robust method for quantifying LOX activity and its inhibition by BAPN in cell culture supernatants, tissue extracts, or with purified enzyme. The assay is based on the sensitive detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the LOX catalytic reaction.[2][25]

Principle of Causality: We choose a coupled enzymatic assay for its sensitivity and continuous monitoring capability. LOX oxidizes its substrate, producing H₂O₂. This H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the LOX activity.[26][27] Using BAPN as a control allows for the specific quantification of LOX-dependent H₂O₂ production.

Materials:

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Ex/Em = 535-570 nm / 590-600 nm)

-

LOX Assay Buffer (e.g., 1.2 M Urea, 50 mM Sodium Borate, pH 8.2)

-

Horseradish Peroxidase (HRP)

-

Amplex® Red reagent (or similar HRP substrate)

-

LOX Substrate (e.g., 10 mM 1,5-diaminopentane or a proprietary substrate)

-

BAPN (for inhibitor control, stock solution in water or buffer)

-

Sample (e.g., concentrated cell culture medium, tissue homogenate, purified LOX)

-

Purified Water

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of BAPN (e.g., 100 mM in purified water).

-

Prepare a working solution of the HRP substrate (e.g., Amplex Red) in DMSO as per the manufacturer's instructions, protecting it from light.

-

Prepare a working solution of HRP in LOX Assay Buffer.

-

-

Sample Preparation:

-

If using cell culture media, it is recommended to use serum-free media to avoid interference.[28] Media can be concentrated using centrifugal filter units (e.g., 10 kDa MWCO) to increase enzyme concentration.[28]

-

If using tissue, homogenize in a suitable extraction buffer and clarify by centrifugation.

-

-

Assay Reaction Setup (per well):

-

Test Sample: 50 µL of your sample (e.g., concentrated media).

-

Inhibitor Control: 50 µL of your sample pre-incubated with a final concentration of BAPN sufficient for full inhibition (e.g., 100-500 µM) for 30 minutes at 37°C. This step is critical for self-validation, as it confirms that the measured activity is indeed from LOX.

-

Blank Control: 50 µL of LOX Assay Buffer.

-

-

Preparation of LOX Working Solution:

-

Immediately before use, prepare a master mix (the "LOX Working Solution") for all wells. For each reaction, combine:

-

LOX Assay Buffer

-

HRP

-

HRP Substrate (e.g., Amplex Red)

-

LOX Substrate (e.g., 1,5-diaminopentane)

-

-

The final concentrations should be optimized, but typical starting points are 1 U/mL HRP, 50 µM Amplex Red, and 1-10 mM LOX substrate.

-

-

Initiating the Reaction:

-

Add 50 µL of the freshly prepared LOX Working Solution to each well containing the samples and controls. The total volume should be 100 µL.

-

-

Measurement and Data Analysis:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence increase in kinetic mode, with readings every 1-5 minutes for a period of 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the curve) for each well (RFU/min).

-

Specific LOX activity is determined by subtracting the rate of the Inhibitor Control from the rate of the Test Sample.

-

For inhibitor studies, plot the percentage of inhibition against a range of BAPN concentrations to determine the IC₅₀ value.

-

Caption: Workflow for the fluorometric LOX activity assay.

In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes a widely used model to induce lung fibrosis in mice and to test the anti-fibrotic efficacy of BAPN.

Principle of Causality: Bleomycin, an anti-cancer agent, causes DNA strand breaks and induces an acute inflammatory response in the lung, followed by a chronic fibrotic phase characterized by excessive collagen deposition and LOX upregulation.[29] Administering BAPN during the established fibrotic phase allows researchers to specifically investigate the role of collagen cross-linking in the progression of the disease, mimicking a therapeutic intervention rather than a preventative one.[29][30]

Materials:

-

C57BL/6 mice (male or female, 8-10 weeks old)

-

Bleomycin sulfate

-

Sterile saline

-

BAPN fumarate (soluble in saline)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Intratracheal instillation device

-

Materials for tissue harvesting and analysis (histology, hydroxyproline assay)

Step-by-Step Methodology:

-

Induction of Fibrosis (Day 0):

-

Anesthetize a mouse.

-

Expose the trachea via a small incision.

-

Using a fine-gauge needle or catheter, perform a single intratracheal instillation of bleomycin (1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline.

-

Sham Control Group: Administer 50 µL of sterile saline only.

-

Suture the incision and allow the animal to recover.

-

-

Therapeutic Intervention with BAPN:

-

Rationale: To model a therapeutic scenario, BAPN treatment should begin after the initial inflammatory phase has subsided and fibrosis is established, typically from Day 7 or Day 10 onwards.[30]

-

Treatment Group: From Day 7 to Day 21, administer BAPN via intraperitoneal (IP) injection daily (e.g., 100 mg/kg).

-

Vehicle Control Group: Administer an equivalent volume of the vehicle (saline) to a separate cohort of bleomycin-treated mice.

-

-

Endpoint Analysis (Day 21 or Day 28):

-

Euthanize the mice.

-

Harvest the lungs.

-

Histological Analysis: Inflate and fix one lung lobe in 10% neutral buffered formalin. Embed in paraffin, section, and perform Masson's trichrome staining to visualize and quantify collagen deposition (blue staining).

-

Biochemical Analysis: Flash-freeze the remaining lung tissue in liquid nitrogen. Use this tissue to perform a hydroxyproline assay, which provides a quantitative measure of total collagen content.

-

-

Interpretation of Results:

-

A successful anti-fibrotic effect of BAPN would be demonstrated by a significant reduction in blue staining in Masson's trichrome sections and a significant decrease in the total hydroxyproline content in the lungs of the BAPN-treated group compared to the bleomycin/vehicle control group.

-

Caption: Timeline for a therapeutic BAPN study.

Limitations and Future Directions

While BAPN remains a cornerstone of ECM research, its clinical translation has been hampered by its lack of specificity and potential for toxicity at therapeutic doses.[16][21] The historical observations of lathyrism underscore the systemic consequences of potent, non-selective LOX inhibition.

However, the foundational knowledge gained from decades of BAPN research has paved the way for the development of a new generation of LOX inhibitors.[20] Current drug discovery efforts are focused on creating small molecules and antibody-based therapies that are highly selective for specific LOX family members (e.g., LOX vs. LOXL2), which are overexpressed in certain pathologies.[18][31][32] These next-generation inhibitors promise greater therapeutic efficacy with an improved safety profile, building directly upon the scientific legacy established by 3-aminopropionitrile.

References

- LOXL2 Inhibitors and Breast Cancer Progression - MDPI. (URL: [Link])

- LOXL2 Inhibitors and Breast Cancer Progression - Encyclopedia.pub. (URL: [Link])

- Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells. (URL: [Link])

- A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples - PubMed. (URL: [Link])

- Lysyl Oxidase: The Enzyme That Cross-links Collagen for Tissue Strengt - Drink Harlo. (URL: [Link])

- The Role of the Lysyl Oxidases in Tissue Repair and Remodeling: A Concise Review - PMC. (URL: [Link])

- Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. (URL: [Link])

- Lysyl oxidase - Wikipedia. (URL: [Link])

- Lysyl oxidase – Knowledge and References - Taylor & Francis. (URL: [Link])

- Insight into the Spatial Arrangement of the Lysine Tyrosylquinone and Cu2+ in the Active Site of Lysyl Oxidase-like 2 - NIH. (URL: [Link])

- Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC - NIH. (URL: [Link])

- Structural and catalytic properties of copper in lysyl oxidase - PubMed - NIH. (URL: [Link])

- 3-Aminopropionitrile | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (URL: [Link])

- Exploring the Interplay between Polyphenols and Lysyl Oxidase Enzymes for Maintaining Extracellular M

- Preparation of 3-aminopropionitrile - PrepChem.com. (URL: [Link])

- In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed. (URL: [Link])

- Inhibitors of the lysyl oxidase family and their current clinical development.

- The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in r

- 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem. (URL: [Link])

- The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats | Disease Models & Mechanisms - Company of Biologists Journals. (URL: [Link])

- Inhibition of the Expression of Lysyl Oxidase and Its Substrates in Cadmium-Resistant Rat Fetal Lung Fibroblasts | Toxicological Sciences | Oxford Academic. (URL: [Link])

- Copper, lysyl oxidase, and extracellular matrix protein cross-linking1–3. (URL: [Link])

- Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor. (URL: [Link])

- Reversal of Fibrosis in Chronic Rejection in Mouse Airways through Combined Relaxin and Lysyl Oxidase Inhibitor Therapy - PMC - NIH. (URL: [Link])

- A Novel In Situ Activity Assay for Lysyl Oxidases - bioRxiv. (URL: [Link])

- US5334745A - Preparation of 3-aminopropionitriles - Google P

- (PDF)

- What are Lysyl oxidase inhibitors and how do they work?. (URL: [Link])

- Measurement of lysyl oxidase activity from small tissue samples and cell cultures - PubMed. (URL: [Link])

- Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - NIH. (URL: [Link])

- Localization and activity of lysyl oxidase within nuclei of fibrogenic cells - PNAS. (URL: [Link])

- The Research Progress of Lysyl Oxidase Inhibitors - ResearchG

- Anti-metastatic Inhibitors of Lysyl Oxidase (LOX)

- Lysyl Oxidase, a Targetable Secreted Molecule Involved in Cancer Metastasis. (URL: [Link])

- Lysyl Oxidase Activity Assay Kit (Fluorometric) (#BN01101). (URL: [Link])

- 2-Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant Efficacy in Delaying Tumor Growth - PubMed Central. (URL: [Link])

- Use of Animal Models for the Preclinical Assessment of Potential Therapies for Pulmonary Fibrosis - American Thoracic Society. (URL: [Link])

- Experimental animal models of pulmonary fibrosis. A number of different...

- Perspective on Stem Cell Therapy in Organ Fibrosis: Animal Models and Human Studies. (URL: [Link])

- The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - NIH. (URL: [Link])

Sources

- 1. The Role of the Lysyl Oxidases in Tissue Repair and Remodeling: A Concise Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysyl oxidase - Wikipedia [en.wikipedia.org]

- 4. Lysyl Oxidase Activity Is Required for Ordered Collagen Fibrillogenesis by Tendon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drinkharlo.com [drinkharlo.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. mdpi.com [mdpi.com]

- 8. Structural and catalytic properties of copper in lysyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mitchell.ucdavis.edu [mitchell.ucdavis.edu]

- 10. researchgate.net [researchgate.net]

- 11. Insight into the Spatial Arrangement of the Lysine Tyrosylquinone and Cu2+ in the Active Site of Lysyl Oxidase-like 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 3-Aminopropionitrile | 151-18-8 [chemicalbook.com]

- 14. Lysyl oxidase inhibition via β-aminoproprionitrile hampers human umbilical vein endothelial cell angiogenesis and migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro and in vivo inhibition of lysyl oxidase by aminopropionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Modulation of Lysyl Oxidase-like 2 Enzymatic Activity by an Allosteric Antibody Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Reversal of Fibrosis in Chronic Rejection in Mouse Airways through Combined Relaxin and Lysyl Oxidase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What are Lysyl oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. The lysyl oxidase inhibitor β-aminopropionitrile reduces body weight gain and improves the metabolic profile in diet-induced obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.biologists.com [journals.biologists.com]

- 24. echemi.com [echemi.com]

- 25. An Introduction to Lysyl Oxidase and Its Quantification | AAT Bioquest [aatbio.com]

- 26. biorxiv.org [biorxiv.org]

- 27. Measurement of lysyl oxidase activity from small tissue samples and cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. assaygenie.com [assaygenie.com]

- 29. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 30. member.thoracic.org [member.thoracic.org]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to 3-Aminopropanenitrile: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-aminopropanenitrile (β-aminopropionitrile, BAPN), a molecule of significant interest in biomedical research and chemical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on data presentation but on the rationale behind spectral interpretation, providing field-proven insights into the structural elucidation of this bifunctional molecule.

Introduction: The Molecular Profile of this compound

This compound (C₃H₆N₂) is a colorless liquid at room temperature, featuring both a primary amine (-NH₂) and a nitrile (-C≡N) functional group.[1][2] This dual functionality makes it a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[2] Its biological significance is notable, as it is recognized as the toxic component in certain Lathyrus species and is a well-established inhibitor of lysyl oxidase, an enzyme crucial for collagen cross-linking.[1] A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and quality control in both research and industrial applications.

Key Identifiers and Properties:

| Identifier/Property | Value | Source |

| CAS Number | 151-18-8 | [3] |

| Molecular Formula | C₃H₆N₂ | [3] |

| Molecular Weight | 70.09 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | β-Aminopropionitrile, 2-Cyanoethylamine | [3] |

| Appearance | Clear colorless to yellow liquid | [5][6] |

| Boiling Point | 185 °C | [2] |

| Solubility | Miscible in water | [7][8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct triplets, corresponding to the two methylene groups (-CH₂-), and a broad singlet for the amine protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.98 | Triplet | 2H | H₂N-CH₂ -CH₂-C≡N |

| ~2.48 | Triplet | 2H | H₂N-CH₂-CH₂ -C≡N |

| ~1.39 | Singlet (broad) | 2H | H₂ N-CH₂-CH₂-C≡N |

Data compiled from PubChem and ChemicalBook in CDCl₃.[4][9]

Expert Interpretation:

The downfield triplet at approximately 2.98 ppm is assigned to the methylene protons adjacent to the amine group. The electron-withdrawing nature of the nitrogen atom deshields these protons, shifting them to a higher chemical shift. The triplet at around 2.48 ppm corresponds to the methylene protons adjacent to the electron-withdrawing nitrile group. The splitting pattern (triplet) for both methylene signals arises from the coupling with the adjacent two protons of the neighboring methylene group, following the n+1 rule. The amine protons typically appear as a broad singlet due to quadrupole broadening and chemical exchange; their chemical shift can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear picture of the three unique carbon environments in this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | | --- | --- | --- | | ~118.95 | H₂N-CH₂-CH₂-C ≡N | | ~38.15 | H₂N -CH₂-CH₂-C≡N | | ~22.17 | H₂N-CH₂-C H₂-C≡N |

Data from PubChem, recorded in CDCl₃.[4]

Expert Interpretation:

The carbon atom of the nitrile group appears significantly downfield at approximately 118.95 ppm, which is characteristic for this functional group. The carbon atom bonded to the nitrogen of the amine group is found at around 38.15 ppm. The remaining methylene carbon, situated between the other two carbons, resonates at the most upfield position, approximately 22.17 ppm.[4][10] The simplicity of the spectrum, showing only three distinct signals, confirms the proposed molecular structure.

Experimental Protocol: NMR Sample Preparation

A self-validating protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which may range from several hundred to a few thousand scans depending on the instrument's sensitivity.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of the amine and nitrile moieties.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360 - 3280 | Medium | N-H stretching (asymmetric and symmetric) |

| 2940 - 2880 | Medium | C-H stretching (aliphatic) |

| ~2250 | Strong | C≡N stretching |

| ~1600 | Medium | N-H bending (scissoring) |

Data compiled from various sources including NIST WebBook and PubChem.[3][4][11]

Expert Interpretation:

The most characteristic signals in the IR spectrum are the strong absorption band around 2250 cm⁻¹ due to the stretching vibration of the nitrile group (C≡N), and the pair of medium intensity bands in the 3360-3280 cm⁻¹ region, which are indicative of the asymmetric and symmetric N-H stretching vibrations of a primary amine. The presence of aliphatic C-H bonds is confirmed by the stretching vibrations observed between 2940 and 2880 cm⁻¹. Additionally, the N-H bending (scissoring) vibration is typically observed around 1600 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

For a rapid and reliable analysis of liquid samples like this compound, ATR-IR is the preferred method.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and water vapor absorptions.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| 70 | ~30 | [M]⁺ (Molecular Ion) |

| 42 | ~15 | [CH₂=CH-C≡N]⁺ |

| 41 | ~6 | [CH₂=C=NH]⁺ |

| 30 | 100 | [CH₂=NH₂]⁺ (Base Peak) |

| 28 | ~20 | [CH₂=N]⁺ or [C₂H₄]⁺ |

Data compiled from NIST WebBook and PubChem.[3][4][12]

Expert Interpretation:

Under electron ionization (EI) conditions, the molecular ion peak ([M]⁺) is observed at an m/z of 70, corresponding to the molecular weight of this compound. The most abundant peak in the spectrum, the base peak, appears at m/z 30. This fragment, [CH₂=NH₂]⁺, is formed through a characteristic alpha-cleavage adjacent to the amine group, a common fragmentation pathway for primary amines. This fragmentation is highly favorable and serves as a strong diagnostic indicator for the presence of the -CH₂NH₂ moiety. Other significant fragments can be rationalized through various cleavage and rearrangement processes.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

GC Conditions:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient program, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: m/z 30-200.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating framework for the identification and structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the critical amine and nitrile functional groups, and the mass spectrum provides the molecular weight and a characteristic fragmentation pattern. By understanding the principles behind the generation and interpretation of these spectra, researchers can confidently characterize this important molecule in their studies.

References

- PubChem. (n.d.). 3-Aminopropionitrile. National Center for Biotechnology Information.

- NIST. (n.d.). 3-Aminopropionitrile. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 3-Aminopropionitrile. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization) of 3-Aminopropionitrile. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). IR Spectrum of 3-Aminopropionitrile. In NIST Chemistry WebBook.

- Wikipedia. (n.d.). Aminopropionitrile.

Sources

- 1. Aminopropionitrile - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Aminopropionitrile [webbook.nist.gov]

- 4. 3-Aminopropionitrile | C3H6N2 | CID 1647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 351750250 [thermofisher.com]

- 6. 3-Aminopropionitrile | 151-18-8 [chemicalbook.com]

- 7. 3-Aminopropionitrile, 98%, stabilized | Fisher Scientific [fishersci.ca]

- 8. 3-Aminopropionitrile, 98%, stabilized 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 3-Aminopropionitrile(151-18-8) 1H NMR spectrum [chemicalbook.com]

- 10. 3-Aminopropionitrile(151-18-8) 13C NMR [m.chemicalbook.com]

- 11. 3-Aminopropionitrile [webbook.nist.gov]

- 12. 3-Aminopropionitrile [webbook.nist.gov]

The Solubility Profile of 3-Aminopropanenitrile: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Aminopropanenitrile (CAS RN: 151-18-8), a critical building block in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical principles governing its solubility, presents a qualitative solubility profile in a range of common laboratory solvents, and offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility. In the absence of extensive publicly available quantitative data, this guide empowers the user with the foundational knowledge and practical methodology to assess the solubility of this compound for their specific research and development needs.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, also known as β-aminopropionitrile (BAPN), is a bifunctional molecule featuring a primary amine (-NH₂) and a nitrile (-C≡N) group. This unique structure imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of a wide array of compounds, including amino acids, pharmaceuticals, and agrochemicals.[1] Its utility in organic synthesis is significant, and a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the scalability of synthetic processes.

This guide moves beyond simple statements of "soluble" or "insoluble" to provide a nuanced understanding of the physicochemical forces that dictate the solubility of this compound. By combining theoretical principles with practical, actionable protocols, we aim to equip the scientific community with the tools necessary to confidently and effectively work with this important chemical entity.

Theoretical Framework: Understanding the "Why" Behind the Solubility

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between the solute and the solvent.[2] The molecular architecture of this compound provides clear indicators of its solubility behavior.

Molecular Structure and Intermolecular Forces

This compound (C₃H₆N₂) is a polar molecule. The presence of the primary amine group allows it to act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. These capabilities for strong hydrogen bonding, coupled with the molecule's inherent dipole moment arising from the electronegativity difference between carbon, nitrogen, and hydrogen atoms, are the primary drivers of its solubility.

The key intermolecular forces at play include:

-

Hydrogen Bonding: The strongest of the intermolecular forces for this molecule, crucial for its solubility in protic solvents like water and alcohols.

-

Dipole-Dipole Interactions: Significant due to the polar nature of both the amine and nitrile functional groups.

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, they play a a less dominant role in the solubility of this polar compound.

Predicting Solubility: The Role of Physicochemical Properties

Qualitative Solubility Profile of this compound

Based on its molecular structure and available literature, a qualitative solubility profile for this compound can be constructed. This information is invaluable for the initial selection of solvents for synthesis, purification, and analysis.

| Solvent Class | Solvent Example | Expected Solubility | Primary Intermolecular Interactions |

| Polar Protic | Water | Miscible[5][6] | Hydrogen Bonding, Dipole-Dipole |

| Methanol | Soluble | Hydrogen Bonding, Dipole-Dipole | |

| Ethanol | Soluble | Hydrogen Bonding, Dipole-Dipole | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Dipole-Dipole |

| Acetonitrile | Soluble | Dipole-Dipole | |

| Chloroform | Soluble | Dipole-Dipole, some Hydrogen Bonding | |

| Nonpolar | Toluene | Sparingly Soluble to Insoluble | Van der Waals Forces |

| Hexane | Insoluble | Van der Waals Forces |

Note: This table represents a generalized profile. The actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent. Experimental verification is always recommended.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound in a specific solvent.[7] It is a robust and reliable technique that, when performed correctly, yields accurate and reproducible data.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined analytically.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Detailed Step-by-Step Protocol

-